molecular formula C21H18N4O2S B14116634 1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea

1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea

Cat. No.: B14116634
M. Wt: 390.5 g/mol
InChI Key: DLQRJRZSZRTQSS-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-3-[(4E)-2-oxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea is a complex organic compound with a unique structure that combines a quinazoline core with a thiophene moiety and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-3-[(4E)-2-oxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea typically involves multi-step organic reactions. One common approach is to start with the synthesis of the quinazoline core, followed by the introduction of the thiophene moiety and the urea linkage. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)-3-[(4E)-2-oxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties and reactivity.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, allowing for the synthesis of a wide range of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinazoline derivatives with different oxidation states, while substitution reactions can produce a variety of analogs with modified functional groups.

Scientific Research Applications

1-(4-methylphenyl)-3-[(4E)-2-oxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea has several scientific research applications, including:

    Biology: Researchers investigate the compound’s biological activity, including its potential as an enzyme inhibitor or receptor modulator.

    Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-3-[(4E)-2-oxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives, thiophene-containing molecules, and urea-linked compounds. Examples include:

  • Quinazoline-based kinase inhibitors
  • Thiophene-containing organic semiconductors
  • Urea-linked enzyme inhibitors

Uniqueness

1-(4-methylphenyl)-3-[(4E)-2-oxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea is unique due to its combination of a quinazoline core, thiophene moiety, and urea linkage This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

1-(4-methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea

InChI

InChI=1S/C21H18N4O2S/c1-14-8-10-15(11-9-14)22-20(26)24-19-17-6-2-3-7-18(17)23-21(27)25(19)13-16-5-4-12-28-16/h2-12H,13H2,1H3,(H2,22,24,26)

InChI Key

DLQRJRZSZRTQSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CS4

Origin of Product

United States

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